molecular formula C21H25N3O4 B13856454 Erlotinib Ethyl Hydroxide

Erlotinib Ethyl Hydroxide

Cat. No.: B13856454
M. Wt: 383.4 g/mol
InChI Key: PKGCQNQDVBNALO-UHFFFAOYSA-N
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Description

Historical Development of Quinazoline (B50416) Scaffolds in Targeted Therapy Research

The study of quinazoline and its derivatives has a long history, with the nucleus being a fundamental component in many biologically active compounds. figshare.com Initially explored for a wide range of pharmacological activities, the quinazoline scaffold gained prominence in oncology with the shift towards targeted therapies. frontiersin.orgnih.gov This approach seeks to inhibit specific molecular pathways responsible for cancer cell proliferation and survival, offering a more selective alternative to traditional chemotherapy. nih.gov

The 4-anilinoquinazoline (B1210976) structure emerged as a particularly effective template for inhibitors of receptor tyrosine kinases, especially the Epidermal Growth Factor Receptor (EGFR). frontiersin.org The discovery and success of first-generation EGFR inhibitors like Gefitinib (B1684475) and Erlotinib (B232) in the early 2000s spurred extensive research into synthesizing and evaluating new quinazoline derivatives to enhance efficacy and overcome resistance. europa.eu This has solidified the quinazoline core as a "privileged scaffold" in medicinal chemistry, leading to the development of multiple generations of approved anticancer drugs. nih.govrjptonline.org

Molecular Role of EGFR Tyrosine Kinase in Cellular Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating normal cell growth, proliferation, and survival. nih.govvjs.ac.vn The signaling process begins when a ligand, such as epidermal growth factor (EGF), binds to the receptor's extracellular domain. nih.govresearchgate.net This binding induces a conformational change, leading to the receptor pairing with another EGFR monomer (homodimerization) or a related receptor like HER2 (heterodimerization). nih.govdrugbank.com

Dimerization activates the intrinsic protein-tyrosine kinase activity located in the intracellular domain of the receptor. chemicalbook.com This activation results in the autophosphorylation of several tyrosine residues in the C-terminal tail of the receptor. nih.govchemicalbook.com These phosphorylated sites act as docking stations for various downstream signaling proteins that contain phosphotyrosine-binding domains. nih.gov The recruitment of these proteins initiates multiple signal transduction cascades, most notably the MAPK and PI3K/Akt pathways, which ultimately transmit signals to the nucleus to regulate gene transcription involved in cell proliferation, migration, and adhesion. vjs.ac.vnchemicalbook.com In many cancer types, mutations or overexpression of EGFR lead to its constitutive, ligand-independent activation, resulting in uncontrolled cell growth and tumor development. nih.govdrugbank.com

Contextualization of Erlotinib and its Derivatives within Kinase Inhibitor Research

Erlotinib is classified as a first-generation, reversible EGFR tyrosine kinase inhibitor. nih.govnih.gov It functions by competing with adenosine (B11128) triphosphate (ATP) at the ATP-binding site within the EGFR kinase domain. wikipedia.org This competitive inhibition blocks the autophosphorylation of the receptor, thereby halting the downstream signaling cascades that drive cell proliferation. europa.eu Erlotinib and its contemporary, Gefitinib, were foundational 4-aminoquinazoline derivatives that demonstrated the clinical viability of targeting EGFR in specific cancers. nih.gov

The development of resistance to first-generation inhibitors, often through mutations in the EGFR kinase domain, prompted further academic and clinical research. wikipedia.org This has led to the design and synthesis of numerous Erlotinib derivatives. frontiersin.orgnih.gov These research efforts aim to create new molecules with improved properties, such as increased potency, greater selectivity, or the ability to inhibit mutated forms of EGFR. frontiersin.orgnih.gov

"Erlotinib Ethyl Hydroxide" is a specific, synthetically derived analogue of Erlotinib. It is not a primary metabolite but a distinct chemical entity created for research purposes. Its structure differs from the parent compound, Erlotinib, in two key areas: the aniline (B41778) ring and one of the side chains. This compound is identified by the IUPAC name 2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol. lgcstandards.com The creation of such derivatives allows for the systematic exploration of how specific structural changes impact the molecule's interaction with its biological target.

Significance of Structural Modifications within Quinazoline Inhibitor Frameworks for Academic Exploration

Structural modifications to the quinazoline scaffold are central to academic exploration in medicinal chemistry, particularly for kinase inhibitors. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changing a molecule's chemical structure alters its biological activity. frontiersin.org For quinazoline-based EGFR inhibitors, key interactions with the ATP-binding site are known to involve hydrogen bonds with specific amino acid residues like Met793. rjptonline.org

The academic significance of creating derivatives like Erlotinib Ethyl Hydroxide (B78521) lies in systematically probing these interactions. For this specific compound, two primary modifications from the parent Erlotinib are of note:

Substitution of the Ethynyl (B1212043) Group: The terminal ethynyl group (-C≡CH) on the 3-position of the aniline ring in Erlotinib is replaced with an ethyl group (-CH2CH3) in this compound. lgcstandards.comnih.gov This change from a rigid, linear alkyne to a more flexible, saturated alkyl group can significantly alter the compound's conformation and its fit within the hydrophobic pocket of the kinase domain, thereby affecting binding affinity and selectivity.

Modification of the Side Chain: One of the two 2-methoxyethoxy side chains of Erlotinib is replaced by a 2-hydroxyethoxy group in this compound. lgcstandards.comnih.gov Introducing a terminal hydroxyl group (-OH) increases polarity and provides a new potential hydrogen bond donor/acceptor site. This can influence the molecule's solubility, cell permeability, and ability to form additional interactions with the receptor, potentially altering its inhibitory profile.

By synthesizing and studying such derivatives, researchers can build detailed models of the pharmacophore—the essential features required for biological activity—and rationally design next-generation inhibitors with enhanced therapeutic properties. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol

InChI

InChI=1S/C21H25N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h4-6,11-14,25H,3,7-10H2,1-2H3,(H,22,23,24)

InChI Key

PKGCQNQDVBNALO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCO

Origin of Product

United States

Chemical Synthesis and Derivatization of Erlotinib Ethyl Hydroxide

Retrosynthetic Analysis and Precursor Identification for Erlotinib (B232) Ethyl Hydroxide (B78521)

A retrosynthetic analysis is the foundational step in designing a viable synthetic route. The target molecule, N-(3-ethylphenyl)-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amine , referred to here as Erlotinib Ethyl Hydroxide, can be deconstructed into simpler, more readily available precursors.

The primary disconnection point is the C4-N bond linking the quinazoline (B50416) core to the 3-ethylaniline (B1664132) side chain. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection yields two key synthons: a 4-activated quinazoline core and 3-ethylaniline .

Synthon A: 6,7-bis(2-methoxyethoxy)quinazolin-4-yl cation (or a 4-haloquinazoline equivalent).

Synthon B: 3-ethylaniline.

The quinazoline core (Synthon A) can be further disconnected. The heterocyclic ring is commonly constructed from an appropriately substituted anthranilic acid or anthranilonitrile derivative. This leads to the identification of 4,5-bis(2-methoxyethoxy)anthranilonitrile as a critical intermediate.

Finally, the two methoxyethoxy side chains can be disconnected via a Williamson ether synthesis, breaking the aryl-oxygen bonds. This reveals a fundamental starting material, a dihydroxylated benzene (B151609) ring, such as 3,4-dihydroxybenzonitrile (B93048) , and the alkylating agent, 2-methoxyethyl bromide or a related tosylate.

This analysis identifies the following key precursors for a convergent synthesis:

3,4-dihydroxybenzonitrile

2-methoxyethanol (B45455) (precursor to the alkylating agent)

Formamidine (B1211174) acetate (B1210297) (or a similar C1 source for cyclization)

3-ethylaniline

Synthetic Methodologies for the Quinazoline Core Construction

The construction of the 6,7-disubstituted quinazoline ring is a pivotal stage in the synthesis. Modern medicinal chemistry has moved beyond classical, high-temperature methods towards more efficient and milder protocols.

The most prevalent contemporary method begins with an activated anthranilonitrile intermediate. The synthesis proceeds as follows:

Etherification: 3,4-dihydroxybenzonitrile is reacted with an excess of an alkylating agent like 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) to yield 4,5-bis(2-methoxyethoxy)anthranilonitrile .

Cyclization: The resulting anthranilonitrile is then cyclized to form the quinazolinone ring. This is typically achieved by heating the nitrile with a C1 source like formamidine acetate in a high-boiling solvent such as 2-methoxyethanol or N-methyl-2-pyrrolidone (NMP). This reaction forms the 4-aminoquinazoline intermediate, which is readily hydrolyzed in situ or in a subsequent step to the more stable 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one .

The table below compares this modern approach with the classical Niementowski reaction.

Table 1: Comparison of Quinazoline Core Synthesis Methodologies
ParameterModern Anthranilonitrile MethodClassical Niementowski Reaction
Starting Material Substituted AnthranilonitrileSubstituted Anthranilic Acid
C1 Reagent Formamidine Acetate, DMF-DMAFormamide, Formic Acid
Typical Conditions 100-140 °C, Neutral/Mildly Basic180-220 °C, Harsh/Acidic
Advantages Higher yields, milder conditions, better functional group toleranceAtom economical, simple reagents
Disadvantages Requires nitrile precursor synthesisOften low yields, harsh conditions can cause decomposition

Strategies for Alkylation and Amidation Reactions in this compound Synthesis

The coupling of the quinazoline core with the 3-ethylaniline side chain is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This step requires activation of the C4 position of the quinazoline ring.

Chlorination: The 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one intermediate is converted to the highly reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline . This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

Nucleophilic Substitution: The resulting 4-chloroquinazoline (B184009) is then reacted with 3-ethylaniline. The aniline (B41778) nitrogen acts as the nucleophile, displacing the chloride at the C4 position. The reaction is generally conducted in a polar solvent like isopropanol (B130326) (IPA), n-butanol, or acetonitrile (B52724) at elevated temperatures (80 °C to reflux). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can be added to scavenge the HCl byproduct, although often the reaction proceeds to completion without an added base by driving off the HCl gas.

The choice of solvent is critical, as it must solubilize both reactants while facilitating the substitution. Isopropanol is a common choice as it often allows the product to crystallize out upon cooling, simplifying isolation.

Catalytic Hydrogenation Approaches for Conversion of Ethynyl (B1212043) to Ethyl Moiety

A key structural feature of this compound is the saturated ethyl group. This can be achieved in two ways: by starting with 3-ethylaniline (as described above) or by performing a late-stage reduction on Erlotinib itself. This section focuses on the latter, as it directly addresses the conversion of the ethynyl moiety.

The reduction of the alkyne in Erlotinib to the corresponding alkane (this compound) is a standard catalytic hydrogenation.

Catalyst: The most common and effective catalyst for this transformation is Palladium on activated carbon (Pd/C) , typically at 5-10% loading. Other catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel can also be used but may require different conditions and offer less selectivity.

Reaction Conditions: The reaction is performed under a hydrogen gas (H₂) atmosphere. This can range from balloon pressure for small-scale reactions to higher pressures (50-100 psi) in a Parr shaker apparatus for larger scales or faster conversions. The solvent must be inert to reduction, with ethanol (B145695), methanol, or ethyl acetate being common choices.

Mechanism and Selectivity: The reaction proceeds in two steps: the alkyne is first reduced to the alkene (vinyl intermediate), which is then rapidly reduced to the alkane. With Pd/C, it is difficult to stop at the alkene stage. The primary concern for selectivity is preventing the reduction of the aromatic quinazoline or phenyl rings. Under standard conditions (room temperature, low-to-moderate H₂ pressure), Pd/C is highly selective for the alkyne and will not reduce the stable aromatic systems.

The table below summarizes typical conditions for this transformation.

Table 2: Catalytic Hydrogenation of Erlotinib to this compound
CatalystH₂ PressureSolventTypical Outcome
10% Pd/C 1-4 atm (15-60 psi)Ethanol, Ethyl AcetateComplete and selective conversion to ethyl analog in 2-12 hours.
PtO₂ (Adam's Catalyst) 1-4 atm (15-60 psi)Ethanol, Acetic AcidEffective reduction; may require more careful monitoring to avoid ring reduction under forcing conditions.
Raney Nickel 3-7 atm (50-100 psi)EthanolEffective but can be less selective; requires careful temperature control.

Optimization of Reaction Conditions, Yields, and Selectivity

SNAr Coupling Reaction: The yield of the key C-N bond formation can be highly dependent on reaction parameters. A systematic study would involve varying the temperature, solvent, and base. For instance, switching from isopropanol (boiling point 82 °C) to n-butanol (boiling point 118 °C) can significantly accelerate the reaction rate. However, higher temperatures may also lead to the formation of impurities. A Design of Experiments (DoE) approach could be used to efficiently map the reaction space and identify optimal conditions.

Hydrogenation: For the reduction step, optimization focuses on minimizing catalyst loading and reaction time while ensuring complete conversion. Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the endpoint and prevent potential side reactions from prolonged reaction times. Catalyst poisoning (e.g., by sulfur impurities) or incomplete conversion are the primary challenges to overcome.

The table below shows a hypothetical optimization study for the SNAr step.

Table 3: Optimization of the SNAr Coupling of 4-chloroquinazoline with 3-ethylaniline
SolventTemperature (°C)Base (Equivalents)Time (h)Yield (%)
Isopropanol80None2475
Isopropanol80DIPEA (1.2)1288
n-Butanol110None692
Acetonitrile80DIPEA (1.2)1091

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

Rigorous purification at each stage is necessary to ensure the high purity of the final product.

Intermediates: Solid intermediates, such as the quinazolinone, are often purified by simple trituration (washing with a solvent in which they are insoluble, like diethyl ether or hexane) or recrystallization from a suitable solvent (e.g., ethanol, acetic acid). Non-crystalline intermediates are typically purified using silica (B1680970) gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate).

Final Compound: this compound, as a basic amine, can be purified in two forms:

Free Base: Purification via column chromatography on silica gel is common. Due to the basic nature of the compound, a small amount of triethylamine (B128534) (1-2%) is often added to the eluent to prevent streaking and improve resolution.

Salt Form: A highly effective method for purification is conversion to a crystalline salt. The purified free base is dissolved in a solvent like isopropanol or acetone, and a solution of an acid (e.g., HCl in ether) is added. The resulting hydrochloride salt often precipitates as a highly pure, crystalline solid that can be collected by filtration. While the compound name includes "Hydroxide," this term is chemically ambiguous for a cationic amine salt and may refer to a specific formulation or a misnomer; standard purification relies on acid addition salts.

Purity is assessed using analytical techniques such as HPLC (typically >98% purity is desired), Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm structure, and Mass Spectrometry (MS) to confirm the molecular weight.

Exploration of Chemo-Enzymatic Approaches for this compound Production

Chemo-enzymatic synthesis offers a green and highly selective alternative to traditional organic methods. While a fully enzymatic route is unlikely, specific steps could be replaced with biocatalytic transformations.

Transaminases (TAs): A transaminase could be used to synthesize the 3-ethylaniline precursor from 3-ethylacetophenone. This provides a sustainable route to the key side chain, operating in aqueous media at ambient temperatures.

Ene-Reductases (EREDs): In a synthetic route that proceeds via the vinyl intermediate (N-(3-vinylphenyl) side chain), an ene-reductase could be employed for the final reduction step (alkene to alkane). EREDs are highly selective for the reduction of activated C=C double bonds and operate under very mild conditions (aqueous buffer, room temperature), avoiding the need for high-pressure hydrogen gas and heavy metal catalysts.

Lipases for Regioselective Acylation/Deacylation: If protecting groups were required for the hydroxyl functions on the initial benzene ring, lipases could be used for their selective removal or installation, avoiding the use of harsh chemical reagents.

The primary advantages of these approaches are their high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact. However, challenges include enzyme stability, substrate scope, and the cost of biocatalysts, making this an area of ongoing research rather than established industrial practice for this specific molecule.

Investigation of Process-Related Impurities and Byproducts in Erlotinib Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where the formation of impurities is often inevitable. In the manufacturing of Erlotinib, a quinazolinamine derivative, several process-related impurities and byproducts can arise from starting materials, intermediates, reagents, and reaction conditions. Current time information in Bangalore, IN.daicelpharmastandards.comscielo.org.mx The identification, quantification, and control of these impurities are critical regulatory requirements to ensure the quality, safety, and efficacy of the final drug substance. scielo.org.mxresearchgate.net International Conference on Harmonization (ICH) guidelines stipulate that any impurity exceeding a 0.1% threshold must be identified and quantified using validated analytical methods. scielo.org.mx

Research into the synthesis of Erlotinib has identified several key impurities. These can be broadly categorized as unreacted starting materials, synthetic intermediates, isomers, and byproducts from side reactions. The primary synthesis route for Erlotinib involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline (B136080). scielo.org.mxscielo.org.mx The conditions of this reaction, which often include heating under acidic conditions, can contribute to the formation of various impurities. scielo.org.mx

One notable area of investigation has been the formation of structural isomers. For instance, two isomeric chloro-impurities have been identified, synthesized, and characterized. These are formed by the chlorination of one of the two methoxyethoxy side chains on the quinazoline ring. scielo.org.mxscielo.org.mx Specifically, these have been identified as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amine. scielo.org.mx During industrial-level synthesis, these impurities have been detected at levels close to the 0.1% reporting threshold, necessitating their isolation and characterization for use as reference standards in chromatographic analysis. scielo.org.mxscielo.org.mx

Other identified process-related impurities include those originating from the starting materials and intermediates of the synthetic route. researchgate.net A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate and determine Erlotinib from five potential process-related impurities, which include unreacted raw materials and intermediates. researchgate.net Furthermore, certain intermediates have been flagged as potentially genotoxic. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to detect trace levels of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (ERL ethyl ester) and ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (ERL nitro compound) in the Erlotinib hydrochloride drug substance. orientjchem.org

Degradation products, formed under stress conditions such as hydrolysis, oxidation, and photolysis, also constitute a class of impurities. Studies have shown that Erlotinib is susceptible to degradation, particularly under acidic, basic, and oxidative conditions, leading to the formation of several degradation products. researchgate.netnih.gov

The table below summarizes key process-related impurities and byproducts identified during Erlotinib synthesis.

Data Table: Process-Related Impurities in Erlotinib Synthesis

Impurity NameOrigin / TypeNotes on Formation
7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amineIsomeric ByproductFormed by chlorination on one of the methoxyethoxy side chains during synthesis. scielo.org.mxscielo.org.mx
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amineIsomeric ByproductStructural isomer of the above, formed by chlorination on the other methoxyethoxy side chain. scielo.org.mxscielo.org.mx
Desethynyl ErlotinibProcess ImpurityAn impurity where the ethynyl group on the phenyl ring is absent. tandfonline.com
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (ERL nitro compound)Intermediate / Genotoxic ImpurityAn intermediate in some synthetic routes that can persist in the final product. orientjchem.orgnih.gov
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (ERL ethyl ester)Intermediate / Genotoxic ImpurityFormed from the reduction of the corresponding nitro compound; can be carried over as an impurity. orientjchem.orgnih.gov
4-chloro-6,7-bis-(2-methoxyethoxy)quinazolineUnreacted Starting MaterialA key starting material that may remain if the coupling reaction is incomplete. scielo.org.mxresearchgate.net
3-ethynylanilineUnreacted Starting MaterialA key starting material that may remain if the coupling reaction is incomplete. scielo.org.mxresearchgate.net

The rigorous investigation of these impurities relies on advanced analytical techniques. HPLC and UPLC are commonly used for separation and quantification, often coupled with photo diode array (PDA) detectors. researchgate.nettandfonline.com For structural elucidation and detection of trace-level genotoxic impurities, more sensitive methods like LC-MS/MS are employed. orientjchem.org The development of these validated, stability-indicating analytical methods is a fundamental aspect of quality control in the production of Erlotinib. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Erlotinib Ethyl Hydroxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a hypothetical "Erlotinib Ethyl Hydroxide (B78521)," a full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of a potential Erlotinib (B232) derivative would show characteristic signals for the quinazoline (B50416) and ethynylphenyl moieties, along with signals corresponding to the ethyl and hydroxide groups. The precise chemical shifts would be influenced by the position of these additional groups on the Erlotinib scaffold.

A hypothetical ¹H-NMR data table for a plausible isomer, such as an ethyl ether derivative at one of the methoxyethoxy side chains with a hydroxyl group elsewhere, would include:

Aromatic protons of the quinazoline and phenyl rings.

Singlets for the methoxy (B1213986) groups.

Triplets and quartets characteristic of an ethyl group.

Signals for the methylene (B1212753) protons of the ethoxy and methoxyethoxy chains.

A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.0 - 8.5m-
-NH-9.5 - 10.0s-
≡C-H3.0 - 3.5s-
-OCH₃3.3 - 3.5s-
-OCH₂CH₃3.9 - 4.2q7.0
-OCH₂CH₃1.3 - 1.5t7.0
-OCH₂-3.7 - 4.3m-
-OHVariablebr s-

Carbon-13 NMR (¹³C-NMR) and DEPT for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the complete carbon framework. DEPT-135 and DEPT-90 experiments help differentiate between CH₃, CH₂, CH, and quaternary carbons.

Key features in the ¹³C-NMR spectrum would include:

Signals for the aromatic and heteroaromatic carbons of the quinazoline and phenyl rings.

Resonances for the acetylenic carbons.

Signals for the methoxy and ethoxy carbons.

Carbons of the methylene groups in the side chains.

Carbon Hypothetical Chemical Shift (ppm) Carbon Type (DEPT)
Aromatic/Heteroaromatic C100 - 160C, CH
Acetylenic C80 - 85C, CH
-OCH₂CH₃60 - 70CH₂
-OCH₃58 - 60CH₃
-OCH₂-68 - 72CH₂
-OCH₂CH₃14 - 16CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are indispensable for assembling the complete molecular structure. daicelpharmastandards.comsynthinkchemicals.com

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) spin-spin coupling networks, for instance, confirming the ethyl group by showing a correlation between the quartet and triplet signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. synthinkchemicals.comscielo.org.mx

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, such as linking the ethyl and hydroxide groups to the main Erlotinib structure. researchgate.netscielo.org.mx

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of "Erlotinib Ethyl Hydroxide" with high accuracy. This allows for the calculation of its elemental formula, confirming the presence of the additional ethyl and hydroxyl functionalities compared to Erlotinib.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathway provides valuable structural information by revealing how the molecule breaks apart. For a hypothetical "this compound," the fragmentation would likely involve losses of the ethyl group, water (from the hydroxyl group), and fragmentation of the methoxyethoxy side chains, similar to the known fragmentation patterns of Erlotinib and its metabolites.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of a hypothetical "this compound" would exhibit characteristic absorption bands.

Key expected IR absorption bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹.

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

C≡C stretch (alkyne): A weak band around 2100-2260 cm⁻¹.

C=N and C=C stretch (aromatic): Bands in the 1400-1650 cm⁻¹ region.

C-O stretch (ether and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Alcohol/Phenol)3200 - 3600 (broad)
N-H (Amine)3300 - 3500
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C≡C (Alkyne)2100 - 2260
C=N, C=C (Aromatic)1400 - 1650
C-O (Ether, Alcohol)1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the chromophoric system of a molecule. The primary chromophore in both Erlotinib and its derivative, this compound, is the N-(phenyl)quinazolin-4-amine core. This extended aromatic system is responsible for strong absorption in the UV region.

The UV spectrum of Erlotinib in a neutral solvent like ethanol (B145695) typically exhibits multiple absorption bands. The main absorption maxima are attributed to π→π* transitions within the quinazoline and phenyl rings. For Erlotinib, characteristic absorption maxima are observed around 250 nm and 330-340 nm.

In the case of this compound, the fundamental chromophoric system remains the quinazoline ring linked to the substituted aniline (B41778) moiety. However, the replacement of the ethynyl (B1212043) group with an ethyl group would likely induce a slight hypsochromic (blue) shift in the absorption maxima. The ethynyl group, with its triple bond, can extend the conjugation of the π-system more effectively than an ethyl group. The loss of this extended conjugation would slightly increase the energy required for the π→π* transitions, shifting the absorption to shorter wavelengths. The modification of the side chain from a methoxyethoxy to a hydroxyethoxy group is not expected to significantly impact the UV-Vis spectrum as it is not part of the primary chromophore.

Table 1: Predicted UV-Vis Spectral Data for this compound

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Ethanol~248~45,000π→π
Ethanol~325~15,000π→π

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While no experimental crystal structure for this compound is publicly available, we can predict its solid-state characteristics by considering the known crystal structures of Erlotinib hydrochloride. newdrugapprovals.org

The crystal structure of Erlotinib hydrochloride reveals a largely planar quinazoline ring system. newdrugapprovals.org The phenyl ring is twisted out of the plane of the quinazoline core. The methoxyethoxy side chains are flexible and can adopt various conformations.

For this compound, similar planarity of the quinazoline core is expected. The key differences in the solid-state conformation would arise from the ethyl group and the terminal hydroxyl group. The ethyl group, being larger and more flexible than the ethynyl group, will influence the torsion angle between the phenyl and quinazoline rings. The presence of the hydroxyl group on one of the side chains introduces the potential for strong hydrogen bonding. This could lead to the formation of distinct hydrogen-bonding networks within the crystal lattice, significantly influencing the crystal packing arrangement. These networks could involve hydrogen bonds between the hydroxyl group and the nitrogen atoms of the quinazoline ring or with adjacent molecules, potentially leading to a more complex and stable crystal structure compared to Erlotinib.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.5
b (Å)~8.9
c (Å)~20.1
β (°)~95.2
Volume (ų)~2230
Z4
Key Hydrogen BondsO-H···N, C-H···O

Molecular Interactions and Mechanistic Investigations of Erlotinib Ethyl Hydroxide in Vitro Studies

In Vitro Cell Proliferation and Cytotoxicity Assays in Defined Cell Models

No published studies were identified that assess the effect of "Erlotinib Ethyl Hydroxide" on cell proliferation or its cytotoxic effects in any defined cell models. Consequently, data tables detailing metrics such as IC50 values for this specific compound cannot be provided. Research on the well-studied compound Erlotinib (B232), however, has extensively characterized its anti-proliferative and cytotoxic effects against various cancer cell lines, particularly those harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Modeling

There are no available molecular docking or dynamics simulation studies that model the interaction between "this compound" and any protein targets. Such computational studies are crucial for predicting the binding affinity and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern a ligand's activity at its target site. While numerous docking studies exist for Erlotinib and its derivatives with EGFR, this information is not applicable to the specifically named "this compound". scispace.comijpsr.comresearchgate.netresearchgate.netnih.gov These studies on Erlotinib have been instrumental in understanding its mechanism of action as a tyrosine kinase inhibitor. nih.gov

Biophysical Studies of Ligand-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

A search of the scientific literature yielded no biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), for "Erlotinib Ethyl Hydroxide (B78521)." These techniques are essential for quantitatively characterizing the binding thermodynamics and kinetics of a ligand-protein interaction.

Isothermal Titration Calorimetry (ITC): No ITC data is available to determine the binding affinity (KD), enthalpy (ΔH), or entropy (ΔS) of the interaction between "this compound" and a protein target.

Surface Plasmon Resonance (SPR): There are no SPR studies to measure the association (ka) and dissociation (kd) rate constants for the binding of "this compound" to a target protein. For the parent compound Erlotinib, SPR has been used to study its interaction with EGFR, providing insights into its binding kinetics. nih.govresearchgate.netresearchgate.net

Due to the lack of available research and data for a compound specifically identified as "this compound," a detailed, evidence-based article on its molecular interactions as requested cannot be generated.

No Preclinical Biological Activity Data Found for "this compound"

Despite extensive searches for scientific literature, no preclinical studies detailing the biological activity and pharmacological profile of the chemical compound "this compound" in non-human in vivo models have been identified. The requested article cannot be generated due to the absence of published research on this specific compound.

While "this compound" is listed as a chemical entity by some suppliers, with the molecular formula C21H25N3O4, there is no publicly available data on its evaluation in animal models. Searches for its use in xenograft or syngeneic tumor models, assessment of its influence on tumor growth and metastasis, dose-response relationships, and pharmacodynamic biomarker analysis have yielded no results.

Furthermore, no studies were found that conduct a comparative pharmacological profiling of "this compound" with the well-studied drug Erlotinib, nor was there any information regarding its metabolic stability and biotransformation pathways.

The widely studied and clinically approved compound is Erlotinib Hydrochloride, which has a different chemical structure and a substantial body of preclinical and clinical research. The user's specific request for "this compound" does not correspond to the available scientific and medical literature concerning Erlotinib's development and in vivo evaluation.

Therefore, the detailed article outline focusing on the preclinical biological activity of "this compound" cannot be fulfilled.

Preclinical Biological Activity and Pharmacological Studies in Vivo Non Human Models

Investigation of Metabolic Stability and Biotransformation Pathways (Enzymatic Basis)

In Vitro Microsomal Stability Assays and Enzyme Kinetics

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro microsomal stability assays are standard preclinical tools used to assess a compound's susceptibility to metabolism, primarily by Phase I enzymes located in the endoplasmic reticulum of liver cells. These assays measure the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts rich in cytochrome P450 (CYP) enzymes. evotec.com The intrinsic clearance (CLint) of the compound can be calculated from these experiments, providing a quantitative measure of its metabolic lability. dovepress.com

For Erlotinib (B232), studies using rat liver microsomes have been conducted to evaluate its metabolic stability. One study demonstrated that Resveratrol acts as a strong inhibitor of Erlotinib metabolism in vitro, with a half-maximal inhibitory concentration (IC50) of 4.03 μM, indicating a potential for drug-herb interactions at the metabolic level. nih.gov

Enzyme kinetic studies are performed to understand the interaction between a drug and the enzymes responsible for its metabolism. These studies determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). From these, the intrinsic clearance can be calculated. Detailed kinetic analyses have been conducted for Erlotinib using recombinant human CYP enzymes to identify which isoforms are primarily responsible for its metabolism and to quantify their efficiency.

Table 1: Enzyme Kinetic Parameters for Overall Erlotinib Metabolism by Various Cytochrome P450 Isoforms aacrjournals.org
CYP IsoformEstimated In Vitro Maximum Clearance (Clmax, mL/min/nmol CYP)
CYP3A40.24
CYP3A50.21
CYP2D60.08
CYP1A10.31
CYP1A20.15

Identification and Characterization of Metabolites in Animal Tissues and Biofluids

The biotransformation of Erlotinib is extensive. Following administration in preclinical models, Erlotinib undergoes metabolism into several derivatives. The primary route of metabolism is O-demethylation of the side chains, followed by oxidation. mdpi.com

The major metabolite identified across species is OSI-420, which results from O-demethylation of one of the methoxyethyl side chains. pharmgkb.orgnih.gov This metabolite is also pharmacologically active. pharmgkb.org Further metabolism can occur, leading to the formation of other minor metabolites through various reactions including oxidation of the ethynyl (B1212043) group and subsequent cyclization. While detailed metabolite profiles are often established in human studies, the fundamental pathways and major metabolites like OSI-420 are initially identified and characterized in preclinical animal models, typically using plasma, urine, and feces from species such as rats and dogs. fda.gov These studies are crucial for understanding the complete disposition of the drug.

The three major biotransformation pathways identified for Erlotinib are:

O-demethylation of one or both side-chains, primarily mediated by CYP3A4. mdpi.comnih.gov

Oxidation of the acetylene (B1199291) moiety followed by hydrolysis to a carboxylic acid. mdpi.com

Aromatic hydroxylation of the phenyl-acetylene moiety. mdpi.com

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The cytochrome P450 (CYP) superfamily of enzymes is the principal system responsible for the metabolism of Erlotinib. frontiersin.org In vitro studies using human liver microsomes and recombinant CYP enzymes have elucidated the specific contributions of various isoforms.

CYP3A4 is the main enzyme responsible for Erlotinib's metabolism in the liver. aacrjournals.orgfda.govdrugbank.com It primarily catalyzes the formation of the major active metabolite, OSI-420. nih.govCYP1A2 also contributes to the metabolism of Erlotinib, but to a lesser extent than CYP3A4. aacrjournals.orgfda.govdrugbank.comCYP1A1 , an extrahepatic isoform found in tissues like the lungs, can also contribute to the metabolic clearance of Erlotinib. pharmgkb.orgdrugbank.comCYP3A5 , which is genetically polymorphic, plays a smaller role but contributes to inter-individual variability in Erlotinib pharmacokinetics. aacrjournals.orgnih.govCYP1B1 , which can be present in tumor tissue, may also participate in extrahepatic metabolism. pharmgkb.org

Besides Phase I metabolism by CYPs, Erlotinib has been shown to be a potent inhibitor of UGT1A1 in vitro, a Phase II enzyme responsible for glucuronidation. pharmgkb.org This suggests a potential for interaction with other drugs that are substrates of this enzyme.

Tissue Distribution and Excretion Profiles in Preclinical Animal Models

Tissue distribution studies are essential to understand where a drug and its metabolites accumulate in the body. These studies are typically performed in animal models, such as rodents, using radiolabeled compounds.

A biodistribution study in BALB/c mice bearing lung tumor xenografts investigated the tissue accumulation of Erlotinib when delivered via a nanosponge formulation. The results demonstrated that the formulation led to increased accumulation in tumor tissues while concentrating minimally in the heart, liver, kidney, and spleen. tandfonline.com Notably, Erlotinib was not detected in the brain, indicating an inability to cross the blood-brain barrier in this model. tandfonline.com

Table 2: Tissue Biodistribution of Erlotinib-Loaded Nanosponge (ETB-NS) in BALB/c Mice at 72 Hours Post-Injection tandfonline.com
OrganConcentration Relative to Tumor
Heart15.81 times lower than tumor
Liver9.04 times lower than tumor
Kidney7.01 times lower than tumor
Spleen15.09 times lower than tumor
BrainNot Detected

Pharmacokinetic studies in Sprague-Dawley rats determined that Erlotinib has a serum half-life of approximately 8 hours or less. nih.gov

Excretion studies in preclinical models are performed to determine the routes and rate of elimination of the drug and its metabolites from the body. While specific animal excretion data is limited in the provided results, studies in humans, which are informed by preclinical findings, show that Erlotinib is eliminated almost entirely through metabolism. Only about 2% of an administered dose is recovered unchanged. mdpi.com The primary route of excretion is through the feces (approximately 83% of the dose), with a smaller portion eliminated in the urine (approximately 8%). mdpi.com This pattern, with fecal excretion dominating due to biliary elimination of metabolites, is common for compounds extensively metabolized by the liver and is typically confirmed in non-human models during drug development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of the Impact of the Ethyl Group Modification on EGFR Inhibition

The potency of 4-anilinoquinazoline (B1210976) derivatives is highly dependent on the nature of the substituents at the C6 and C7 positions. mdpi.comscielo.br Studies have shown that introducing bulky or hydrophilic groups can alter the molecule's orientation in the ATP binding pocket. For instance, research on 6,7-disubstituted quinazoline (B50416) analogues indicates that while the 6,7-dimethoxy substitution is favorable, bulkier groups like 2-methoxy-ethyl-oxy can cause a slight deviation of the quinazoline core, potentially affecting the hydrogen bond with Met793. mdpi.com

A hypothetical "Erlotinib Ethyl Hydroxide" would likely feature a -(CH2)2-OH group. This modification would introduce a terminal hydroxyl group, increasing hydrophilicity compared to the methoxy (B1213986) groups in Erlotinib (B232). This increased polarity could enhance water solubility but might also impact cell permeability. The chain length and hydrophilicity of substituents at these positions are a delicate balance. scielo.brscielo.br For example, studies on a series of 4-anilino-quinazoline derivatives revealed that the potency for EGFR inhibition was dependent on the position and chain length of substituted alkynyl groups. scielo.brscielo.br An ethyl hydroxide (B78521) side chain would offer a new hydrogen bond donor/acceptor site, which could form additional interactions with solvent or protein residues at the mouth of the ATP pocket, though these positions are generally considered to make minimal direct interactions with the protein itself. acs.org

To illustrate the impact of side-chain modifications, the following table presents IC50 data for various Erlotinib analogues against wild-type EGFR (EGFRwt) and mutant forms.

CompoundModification (Relative to Erlotinib)EGFRwt IC50 (nM)EGFRT790M IC50 (nM)Cell Line IC50 (µM)Reference
ErlotinibBaseline2 - 11.65368.2 - 5616.73 (A549) researchgate.netmdpi.comrsc.org
Gefitinib (B1684475)Ethynyl (B1212043) on aniline (B41778) replaced by Cl; different C6/C7 side chain3.22 - 18.2>100015.75 (A549) mdpi.comrsc.org
Compound 12 (Zou et al.)Thiophene-2-ylmethanamine at C4--3.4 (A431) mdpi.com
Compound 4l (Sun et al.)1,2,3-Triazole linkage modification1760-4.51 (HeLa) frontiersin.org
Compound 12 (Abdel-Aal et al.)Sulfadiazine derivative14.535.44.78 (A549) rsc.org

Design and Synthesis of this compound Analogues with Modified Side Chains

The synthesis of a hypothetical "this compound" would follow established synthetic routes for 4-anilinoquinazoline derivatives. ajol.infonih.gov The general strategy involves the construction of the quinazoline core followed by the introduction of the substituted aniline moiety.

A plausible synthetic route would start with a suitably substituted anthranilic acid derivative. To introduce an ethyl hydroxide side chain, one might begin with a precursor like 4,5-dihydroxyanthranilonitrile. This precursor could then undergo selective etherification to install the desired -(CH2)2-OH group, likely with the hydroxyl group protected. The quinazoline core would then be formed, followed by chlorination at the C4 position. The final key step is a nucleophilic substitution reaction (SNAr) where the C4-chloroquinazoline is coupled with 3-ethynylaniline (B136080) to yield the final product, after deprotection of the side chain hydroxyl group. The synthesis of various quinazoline derivatives often involves multi-step reactions, including acylation and substitution, to build the final complex molecule. ajol.info

Computational Approaches to SAR/SPR Modeling for Quinazoline Derivatives

Computational modeling is a cornerstone of modern drug design for understanding the SAR and SPR of quinazoline inhibitors. acs.org Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are widely used. nih.govtandfonline.com

3D-QSAR: This method develops models that correlate the 3D properties of molecules with their biological activity. For quinazoline derivatives, 3D-QSAR studies use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create contour maps. frontiersin.org These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for EGFR inhibitory activity, guiding the design of more potent analogues. tandfonline.comfrontiersin.org

Molecular Docking: Docking studies are used to predict the binding mode of inhibitors within the EGFR ATP-binding site. nih.govnih.gov These simulations confirm that the quinazoline N-1 atom forms a hydrogen bond with the Met793 backbone, and the aniline moiety occupies the hydrophobic pocket. acs.orgajol.info For a hypothetical "this compound," docking would help predict the orientation of the ethyl hydroxide side chain and whether it could form new, favorable interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.com These simulations can reveal the conformational flexibility of the side chains and the stability of key hydrogen bonds and hydrophobic interactions, offering a more realistic view of the binding event than static docking poses. frontiersin.org

These computational findings provide a theoretical basis for designing novel EGFR inhibitors with improved potency and desired properties. acs.orgtandfonline.com

Exploration of Bioisosteric Replacements to Optimize Potency or Selectivity

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. nih.gov A classic example in the quinazoline EGFR inhibitor family is the relationship between Erlotinib and Gefitinib. acs.orgwiley-vch.de The 3-ethynyl group on the aniline ring of Erlotinib is a bioisostere of the 3-chloro group in Gefitinib. acs.orgnih.gov Both substituents are of similar size and engage in favorable interactions within the same hydrophobic pocket of the EGFR binding site. acs.orgnih.gov

For "this compound," bioisosteric replacement could be explored at several positions:

Side Chain: The terminal -OH of the ethyl hydroxide group could be replaced with other polar groups like -NH2, -F, or a short methoxy group (-OCH3) to fine-tune solubility, hydrogen bonding capacity, and metabolic stability.

Aniline Moiety: The ethynyl group itself could be replaced. While it is highly effective, other small, non-classical bioisosteres could be explored to modulate potency or alter selectivity against different EGFR mutations. nih.gov

Quinazoline Core: Scaffold hopping, a broader form of bioisosteric replacement, could be employed where the quinazoline core is replaced entirely by another heterocyclic system, such as a pyrimidine, thienopyrimidine, or pyrazolopyrimidine, that can still act as a hinge-binder. nih.govfrontiersin.org

These replacements aim to improve properties by altering molecular weight, shape, electronic distribution, solubility, and hydrogen bonding capacity. wiley-vch.de

Identification of Key Pharmacophores and Ligand Efficiency Metrics

A pharmacophore is the essential three-dimensional arrangement of features that a molecule must possess to exert its biological effect. researchgate.netmdpi.com For quinazoline-based EGFR inhibitors, the key pharmacophoric features are well-established: nih.govresearchgate.net

Hinge-Binding Heterocycle: A nitrogen-containing heterocycle (typically quinazoline or pyrimidine) that forms one or more hydrogen bonds with the hinge region of the kinase (Met793). scielo.br

Aromatic Ring System: The core scaffold that provides the framework for the molecule.

Hydrophobic Moiety: An substituted aniline ring that occupies a hydrophobic pocket adjacent to the ATP binding site.

Solubilizing Group: Flexible side chains, often at the C6 and C7 positions, that extend into the solvent-exposed region and are critical for modulating physicochemical properties like solubility. acs.org

Pharmacophore FeatureCorresponding Moiety in ErlotinibKey Interaction
Hinge-Binding HeterocycleQuinazoline Ring (N1)Hydrogen bond with Met793 backbone
Hydrophobic Moiety3-Ethynylphenylamino GroupHydrophobic interactions in ATP pocket
Solubilizing Group6,7-bis(2-methoxyethoxy) GroupsSolvent exposure, influences solubility

Ligand Efficiency (LE) is a metric used to assess the quality of a compound by relating its potency to its size (typically the number of heavy atoms). It helps in identifying smaller, more efficient fragments that can be developed into lead compounds. For EGFR inhibitors, optimizing for high ligand efficiency is crucial for developing drugs with favorable properties. The analysis of the binding energy per atom allows chemists to compare different fragments and scaffolds to select the most efficient ones for further optimization. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Erlotinib Ethyl Hydroxide Research

Mechanisms of Resistance and Overcoming Strategies Molecular and Cellular Basis

Molecular Mechanisms of Acquired Resistance to Quinazoline-Based EGFR Inhibitors

Information regarding the molecular mechanisms of acquired resistance specifically to "Erlotinib Ethyl Hydroxide" is not available in the scientific literature. Research in this area has focused on established quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232).

Development of In Vitro Resistance Models for Erlotinib Ethyl Hydroxide (B78521)

There are no published studies on the development of in vitro resistance models specifically for "this compound."

Genomic and Proteomic Characterization of Resistance Mutations or Pathway Alterations

Genomic and proteomic data characterizing resistance to "this compound" have not been documented.

Exploration of Combination Strategies with Other Molecularly Targeted Agents or Modulators

No research has been conducted to explore combination strategies involving "this compound."

Design of Next-Generation this compound Analogues to Circumvent Resistance

The design and synthesis of next-generation analogues of a compound require an initial understanding of its structure, activity, and resistance profiles. As "this compound" is not a known compound, no such design efforts have been reported.

Future Directions and Emerging Research Avenues for Erlotinib Ethyl Hydroxide

Application in Chemical Biology as a Molecular Probe for EGFR Signaling

Erlotinib's inherent chemical properties make it a valuable tool for studying the intricacies of Epidermal Growth Factor Receptor (EGFR) signaling pathways. Its ability to bind to both active and inactive conformations of the EGFR tyrosine kinase domain allows for detailed investigation of the receptor's dynamics. nih.gov

One innovative application involves the use of erlotinib (B232) in advanced imaging techniques. For instance, the phenylacetylene (B144264) motif within erlotinib's structure can be leveraged for Raman imaging, enabling the visualization of the drug's distribution and metabolism within cancer cells. researchgate.net This label-free imaging technique has revealed that erlotinib can be metabolized to its desmethyl form in colon cancer cells. researchgate.net Furthermore, fluorescently-labeled erlotinib probes are being developed to facilitate in-situ, single-cell imaging of therapeutic response, providing a more sensitive measure of drug engagement than traditional biomarker analysis. thno.org These molecular probes offer a powerful means to study EGFR signaling in real-time and at a subcellular level, which can deepen our understanding of drug-target interactions and mechanisms of resistance.

Exploration of Non-Oncological Therapeutic Applications of Quinazoline (B50416) Derivatives

The versatile scaffold of quinazoline has prompted investigations into its therapeutic potential beyond cancer treatment. Research has revealed that quinazoline derivatives possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comwisdomlib.orgrsc.orgnih.gov

Recent studies have highlighted the potential of specific quinazoline derivatives in several non-oncological areas:

Antiviral Activity: Certain 2,4-disubstituted quinazoline derivatives have demonstrated significant anti-influenza virus activity. mdpi.com Additionally, organometallic-erlotinib conjugates have shown inhibitory activity against the replication of influenza A virus and the entry of coronaviruses like SARS-CoV-1 and -2 into host cells. acs.org

Antimalarial Activity: Novel quinazolinone-2-carboxamide derivatives have been identified as potent and orally efficacious antimalarials through high-throughput screening. acs.org

Anticonvulsant Activity: Some 2,3-disubstituted-4-(3H) quinazolinone derivatives have shown potent anticonvulsant effects in preclinical models. mdpi.com

PI3Kδ Inhibition: A series of quinazoline derivatives bearing an acrylamide (B121943) fragment have been identified as potent and highly selective inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway implicated in B-cell malignancies. nih.gov

These findings underscore the broad therapeutic potential of the quinazoline scaffold and encourage further exploration into its diverse pharmacological applications.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles, Antibody-Drug Conjugates)

To enhance the therapeutic efficacy and overcome limitations of drugs like erlotinib, researchers are actively exploring advanced drug delivery systems. These systems aim to improve drug solubility, stability, and targeted delivery to tumor sites.

Nanoparticle-Based Systems:

Various nanoparticle formulations have been developed to improve the delivery of erlotinib. These include:

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These have been shown to effectively transport erlotinib into tumor cells, leading to enhanced apoptosis and inhibition of tumor cell migration compared to other delivery systems. nih.gov

Lipid-albumin hybrid nanoparticles: Core-shell lipid-albumin hybrid nanoparticles have been designed for targeted delivery to non-small cell lung cancer, demonstrating sustained drug release and enhanced cellular uptake. core.ac.ukuthsc.edu

Poly(caprolactone)-poly(ethylene glycol)-poly(caprolactone) (PCEC) nanoparticles: These have also been investigated as a potential delivery system for erlotinib. waocp.org

These nanoparticulate systems can improve drug delivery, increase therapeutic efficacy, and potentially reduce off-target toxicities. uthsc.edu

Antibody-Drug Conjugates (ADCs):

ADCs represent a promising strategy for targeted cancer therapy. This approach involves linking a potent cytotoxic agent to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells.

Telisotuzumab vedotin (Teliso-V): This ADC targets the c-Met receptor and has been studied in combination with erlotinib for non-small cell lung cancer patients with c-Met overexpression. amegroups.orgnih.govascopubs.org This combination aims to target tumors that have developed resistance to EGFR inhibitors via c-Met activation. nih.gov

ABBV-399: Another ADC targeting c-Met, ABBV-399, has also been evaluated in combination with erlotinib in patients with advanced non-small cell lung cancer. researchgate.net

These advanced delivery systems hold the potential to optimize the therapeutic index of erlotinib and other quinazoline-based drugs.

High-Throughput Screening (HTS) Methodologies for Novel Derivative Libraries

High-throughput screening (HTS) is a crucial tool in the discovery of novel and more potent quinazoline derivatives. drugbank.com This methodology allows for the rapid screening of large libraries of compounds to identify those with desired biological activity.

For example, a modular click-chemistry approach has been used to synthesize a large library of 840 erlotinib derivatives. nih.gov Subsequent HTS of this library led to the identification of a novel compound, P19G1, with potent antitumor activity against lung adenocarcinoma cells. nih.gov Similarly, HTS has been employed to screen for new 6-substituted-5,6-dihydrobenzo thieme-connect.comfrontiersin.orgimidazo[1,2-c]quinazoline derivatives with anticancer properties. rjptonline.org

Furthermore, innovative HTS methods utilizing microdroplet reactions combined with mass spectrometry are being developed to optimize the synthesis conditions of quinoxaline (B1680401) derivatives, a related class of compounds. nih.gov This approach allows for rapid screening of reaction conditions to enhance yield and reaction speed. nih.gov The application of HTS methodologies is accelerating the discovery and development of new quinazoline-based therapeutic agents.

Machine Learning and Artificial Intelligence in Quinazoline Derivative Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and prediction of novel quinazoline derivatives. researchgate.net These computational tools can analyze vast datasets to identify structure-activity relationships, predict the biological activity of new compounds, and streamline the drug discovery process. acs.orgnih.govacs.org

Several studies have demonstrated the power of ML and AI in this field:

Predicting TKI Sensitivity: AI models are being developed to predict the sensitivity of EGFR mutations to tyrosine kinase inhibitors (TKIs) like erlotinib. thieme-connect.com These models use data from molecular dynamics simulations and other in-silico analyses to achieve high accuracy. thieme-connect.com

Designing Novel Inhibitors: ML-based quantitative structure-activity relationship (QSAR) models are being used to design new quinazoline-based EGFR inhibitors. acs.orgnih.govbiointerfaceresearch.com These models can predict the activity of theoretical compounds, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org

AI-Powered Screening Libraries: AI platforms are being used to develop curated screening libraries of compounds with predicted activity against specific targets like EGFR. lifechemicals.com These AI-selected libraries can significantly enhance the efficiency of drug discovery efforts.

Real-Time Survival Prediction: AI-powered models are being developed to predict survival outcomes in real-time for patients with EGFR-mutant non-small cell lung cancer undergoing TKI treatment. ascopubs.org

Q & A

Q. What are the critical safety protocols for handling Erlotinib Ethyl Hydroxide in laboratory settings?

this compound requires stringent safety measures due to its acute toxicity (oral, dermal) and potential respiratory irritation . Key protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation: Use fume hoods or well-ventilated areas to minimize inhalation risks .
  • Storage: Store at -20°C (powder) or -80°C (solvent formulations) in sealed containers to ensure stability .
  • Spill Management: Use absorbent materials for solid residues and avoid dry sweeping to prevent dust dispersion .

Q. Which analytical methods are validated for quantifying Erlotinib in biological matrices?

Liquid-liquid extraction (LLE) coupled with HPLC-MS/MS is the gold standard for pharmacokinetic studies:

  • Extraction: Use ethyl acetate and pH 11 buffer for Erlotinib, with deuterated internal standards (e.g., erlotinib-d6) to improve accuracy .
  • Chromatography: Synergi™ Polar-RP columns (75 × 2 mm, 4 µm) with isocratic mobile phases (0.1% formic acid in water/acetonitrile) achieve retention times of ~2–6 minutes .
  • Mass Spectrometry: Monitor transitions at m/z 394.4 > 278.0 (Erlotinib) and 400.1 > 278.0 (erlotinib-d6) in positive ion mode .

Q. How should researchers design in vitro studies to evaluate Erlotinib’s efficacy against NSCLC?

  • Cell Line Selection: Use EGFR-mutant cell lines (e.g., PC-9 or H3255) to model sensitivity, as wild-type EGFR tumors show limited response .
  • Dose Optimization: Conduct dose-response assays (typically 1–10 µM) with gefitinib as a comparator to assess IC50 values .
  • Endpoint Analysis: Measure phospho-EGFR levels via immunoblotting to confirm target inhibition .

Advanced Research Questions

Q. How do EGFR mutation subtypes influence preclinical study design for Erlotinib?

EGFR mutations (e.g., exon 19 deletions, L858R point mutations) correlate with differential drug sensitivity:

  • Exon 19 Deletions: Associated with higher Erlotinib sensitivity; use these mutants for studies on apoptosis and tumor regression .
  • T790M Resistance Mutation: Requires co-administration with third-generation TKIs (e.g., osimertinib) in resistance models .
  • Experimental Validation: Employ CRISPR-edited isogenic cell lines to isolate mutation-specific effects .

Q. What methodological strategies detect genotoxic impurities (e.g., ethyl ester derivatives) in Erlotinib formulations?

  • LC-MS/MS: Develop gradient elution methods to separate Erlotinib from impurities (e.g., ethyl ester) using Synergi™ Polar-RP columns .
  • Detection Limits: Optimize multiple reaction monitoring (MRM) transitions for trace-level impurities (LOQ < 0.1%) .
  • Validation: Follow ICH Q3A/B guidelines for specificity, linearity, and recovery rates in forced degradation studies .

Q. How can researchers reconcile contradictory efficacy data for Erlotinib across NSCLC subtypes?

  • Patient Stratification: Retrospectively analyze clinical cohorts by EGFR mutation status, smoking history, and histology (adenocarcinoma vs. squamous) .
  • Data Normalization: Use RECIST 1.1 criteria for tumor response evaluation to standardize efficacy metrics .
  • Meta-Analysis: Pool data from trials like the Spanish Lung Cancer Group registry (n > 2,000) to identify confounding variables (e.g., prior chemotherapy) .

Methodological Considerations for Data Contradictions

  • EGFR Mutation Prevalence: Japanese cohorts show higher mutation rates (15/58) compared to U.S. cohorts (1/61), necessitating geographic stratification in multi-center trials .
  • Erlotinib vs. Gefitinib: While both target EGFR, Erlotinib’s longer half-life and higher bioavailability may explain superior outcomes in certain subgroups .

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